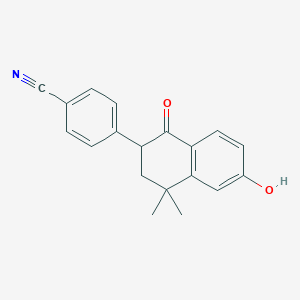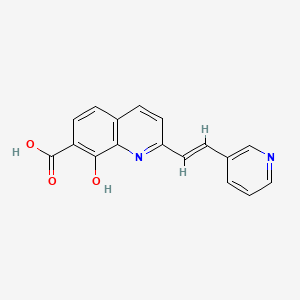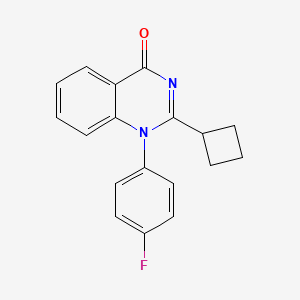
3-Bromo-4-butyramidobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-butyramidobenzoic acid is an organic compound with the molecular formula C11H12BrNO3. This compound is characterized by the presence of a bromine atom at the third position and a butyramido group at the fourth position on the benzoic acid ring. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butyramidobenzoic acid typically involves the bromination of 4-butyramidobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-amino-4-butyramidobenzoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, or thiol compounds in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Substitution: 3-Hydroxy-4-butyramidobenzoic acid, 3-Amino-4-butyramidobenzoic acid.
Oxidation: Various carboxylic acids and ketones.
Reduction: 3-Amino-4-butyramidobenzoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-4-butyramidobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding mechanisms of brominated aromatic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-butyramidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and the butyramido group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
- 3-Bromo-4-aminobenzoic acid
- 3-Bromo-4-hydroxybenzoic acid
- 3-Bromo-4-methylbenzoic acid
Comparison: 3-Bromo-4-butyramidobenzoic acid is unique due to the presence of the butyramido group, which imparts distinct chemical and biological properties. Compared to 3-Bromo-4-aminobenzoic acid, it has a higher molecular weight and different solubility characteristics. The butyramido group also enhances its binding affinity to certain proteins compared to the hydroxy or methyl derivatives.
Propiedades
Número CAS |
1131594-23-4 |
|---|---|
Fórmula molecular |
C11H12BrNO3 |
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
3-bromo-4-(butanoylamino)benzoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(11(15)16)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
RKLPKORJFHRJSS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine](/img/structure/B11840261.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)




![(R)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11840287.png)




![2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)

